![molecular formula C18H19N3OS2 B2645001 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1797218-47-3](/img/structure/B2645001.png)
N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide
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Description
“N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide” is a chemical compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . The compound has been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Synthesis Analysis
The synthesis of this compound involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid to yield intermediate compounds. These intermediates are then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The exact molecular structure would require more specific data or computational modeling to determine.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include coupling reactions and treatment with 1-(2-chloro ethyl) piperidine hydrochloride . Further details about the specific reactions would require more detailed information or resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 358.5 g/mol, a topological polar surface area of 103 Ų, and a complexity of 505 . It also has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 .Scientific Research Applications
Metabolism and Pharmacokinetics
The compound SB-649868, which has a similar structure to the requested compound, was studied for its pharmacokinetics and metabolism. This compound, an orexin 1 and 2 receptor antagonist, shows metabolism primarily via oxidation of the benzofuran ring, with fecal excretion being the principal elimination route. Interestingly, it forms an unusual hemiaminal metabolite, M98, due to the oxidation and rearrangement of the benzofuran ring. This study underlines the importance of understanding the metabolic pathways and disposition of such compounds in the human body (Renzulli et al., 2011).
Molecular Interaction Studies
In a study of the molecular interactions of SR141716, a compound with a similar structure, it was found that the compound is a potent and selective antagonist for the CB1 cannabinoid receptor. The study used conformational analyses and superimposition models to understand the binding interactions of the compound with the receptor, providing valuable insights into the design of receptor-specific drugs (Shim et al., 2002).
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR studies on benzothiazole derivatives, including those similar to the requested compound, have been conducted to understand the relationship between their structure and biological activity. This research is fundamental in drug design, allowing for the optimization of the biological activity of compounds based on their chemical structure (Al-Masoudi et al., 2011).
properties
IUPAC Name |
N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-17(14-7-10-23-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)24-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJZZCFLKOVKSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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